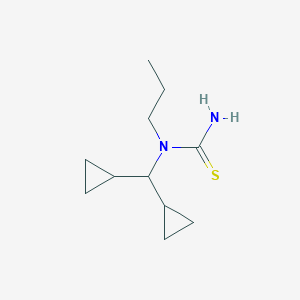
N-(dicyclopropylmethyl)-N-propylthiourea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(dicyclopropylmethyl)-N-propylthiourea (DPTU) is a chemical compound that belongs to the class of thioureas. Thioureas are known to have a wide range of biological and pharmacological activities. DPTU has been extensively studied for its potential therapeutic applications in various diseases.
Mechanism of Action
The mechanism of action of N-(dicyclopropylmethyl)-N-propylthiourea is not fully understood. However, it is believed to exert its biological effects by modulating various signaling pathways, including AMPK, Nrf2, and NF-κB. N-(dicyclopropylmethyl)-N-propylthiourea has been shown to activate AMPK signaling pathway, which plays a critical role in regulating glucose and lipid metabolism. N-(dicyclopropylmethyl)-N-propylthiourea has also been shown to modulate the Nrf2 signaling pathway, which is responsible for protecting cells against oxidative stress and inflammation. Additionally, N-(dicyclopropylmethyl)-N-propylthiourea has been shown to inhibit the NF-κB signaling pathway, which is involved in the regulation of immune and inflammatory responses.
Biochemical and Physiological Effects
N-(dicyclopropylmethyl)-N-propylthiourea has been shown to have a wide range of biochemical and physiological effects. In vitro studies have shown that N-(dicyclopropylmethyl)-N-propylthiourea can induce apoptosis, inhibit angiogenesis, improve glucose tolerance, and protect against oxidative stress and inflammation. In vivo studies have shown that N-(dicyclopropylmethyl)-N-propylthiourea can inhibit tumor growth, improve glucose and lipid metabolism, and protect against neurodegenerative disorders.
Advantages and Limitations for Lab Experiments
N-(dicyclopropylmethyl)-N-propylthiourea has several advantages for lab experiments. It is a stable and easily synthesized compound that can be purified by recrystallization or chromatography. It has been extensively studied for its potential therapeutic applications in various diseases, and its mechanism of action is well understood. However, N-(dicyclopropylmethyl)-N-propylthiourea also has some limitations for lab experiments. It is a relatively new compound, and its long-term safety and efficacy have not been fully established. Additionally, its bioavailability and pharmacokinetics need to be further investigated.
Future Directions
There are several future directions for the research on N-(dicyclopropylmethyl)-N-propylthiourea. Firstly, more studies are needed to investigate the long-term safety and efficacy of N-(dicyclopropylmethyl)-N-propylthiourea in various diseases. Secondly, the bioavailability and pharmacokinetics of N-(dicyclopropylmethyl)-N-propylthiourea need to be further investigated to optimize its therapeutic potential. Thirdly, more studies are needed to elucidate the mechanism of action of N-(dicyclopropylmethyl)-N-propylthiourea and its potential interactions with other signaling pathways. Fourthly, the development of new analogs of N-(dicyclopropylmethyl)-N-propylthiourea with improved pharmacological properties may provide new therapeutic opportunities. Finally, the potential use of N-(dicyclopropylmethyl)-N-propylthiourea as a diagnostic tool for various diseases needs to be explored.
Conclusion
In conclusion, N-(dicyclopropylmethyl)-N-propylthiourea is a promising compound that has potential therapeutic applications in various diseases. Its mechanism of action is well understood, and it has been extensively studied for its biochemical and physiological effects. However, more studies are needed to investigate its long-term safety and efficacy, bioavailability and pharmacokinetics, and potential interactions with other signaling pathways. The development of new analogs of N-(dicyclopropylmethyl)-N-propylthiourea with improved pharmacological properties may provide new therapeutic opportunities.
Synthesis Methods
The synthesis of N-(dicyclopropylmethyl)-N-propylthiourea involves the reaction of cyclopropylmethylamine with propyl isothiocyanate. The reaction is carried out in the presence of a suitable solvent and a catalyst. The product is then purified by recrystallization or chromatography. The purity and yield of the product depend on the reaction conditions and the quality of the starting materials.
Scientific Research Applications
N-(dicyclopropylmethyl)-N-propylthiourea has been studied for its potential therapeutic applications in various diseases, including cancer, diabetes, and neurodegenerative disorders. In cancer research, N-(dicyclopropylmethyl)-N-propylthiourea has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. In diabetes research, N-(dicyclopropylmethyl)-N-propylthiourea has been shown to improve glucose tolerance and insulin sensitivity by activating AMPK signaling pathway. In neurodegenerative disorder research, N-(dicyclopropylmethyl)-N-propylthiourea has been shown to protect against oxidative stress and inflammation by modulating the Nrf2 signaling pathway.
properties
CAS RN |
155047-67-9 |
|---|---|
Molecular Formula |
C11H20N2S |
Molecular Weight |
212.36 g/mol |
IUPAC Name |
1-(dicyclopropylmethyl)-1-propylthiourea |
InChI |
InChI=1S/C11H20N2S/c1-2-7-13(11(12)14)10(8-3-4-8)9-5-6-9/h8-10H,2-7H2,1H3,(H2,12,14) |
InChI Key |
WAJGFMYEKKXNMB-UHFFFAOYSA-N |
SMILES |
CCCN(C(C1CC1)C2CC2)C(=S)N |
Canonical SMILES |
CCCN(C(C1CC1)C2CC2)C(=S)N |
synonyms |
Thiourea, N-(dicyclopropylmethyl)-N-propyl- |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



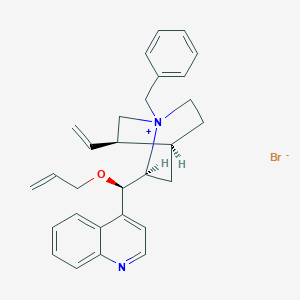
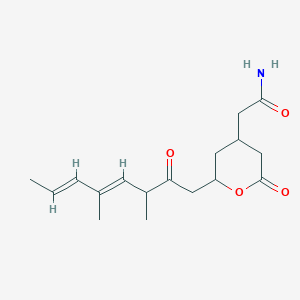
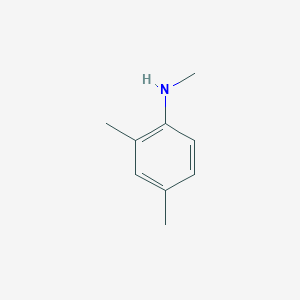
![(E,3R,5S)-7-[(7S)-2-(4-fluorophenyl)-7-[(4-phenylphenyl)methyl]-4,5,6,7-tetrahydroindazol-3-yl]-3,5-dihydroxyhept-6-enoic acid](/img/structure/B131135.png)
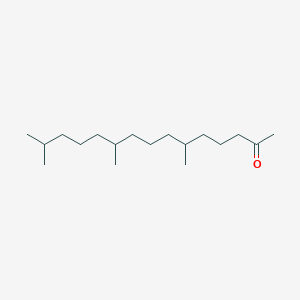
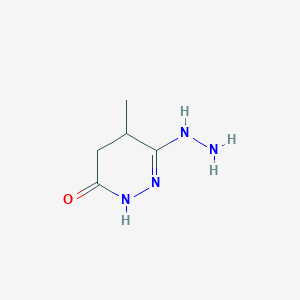
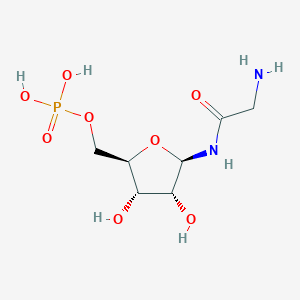
![(1R,22R,25S,28R,31S,42R)-34-chloro-25-(3,5-dihydroxyphenyl)-38,51-dihydroxy-22-[[(2R)-3-(4-hydroxyphenyl)-2-(2-phenylethylcarbamoylamino)propanoyl]amino]-23,26,29,44,46-pentaoxo-7,36-dioxa-18,24,27,30,43,45-hexazanonacyclo[29.13.2.23,6.232,35.18,12.113,17.137,41.010,28.016,20]tripentaconta-3(53),4,6(52),8,10,12(51),13(50),14,16,19,32,34,37,39,41(47),48-hexadecaene-42-carboxylic acid](/img/structure/B131144.png)
![2-[N,N-Bis(trifluoromethylsulfonyl)amino]pyridine](/img/structure/B131147.png)
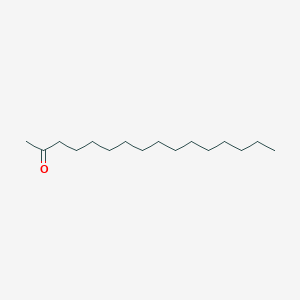
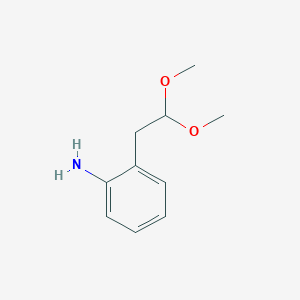
![4-amino-1-[(2R,3S,4R,5R)-5-(hydroxymethyl)-3,4-bis[[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy]oxolan-2-yl]pyrimidin-2-one](/img/structure/B131159.png)
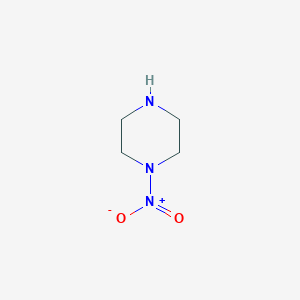
![[(2R,3R,5R)-3-Benzoyloxy-4,4-difluoro-5-hydroxyoxolan-2-yl]methyl benzoate](/img/structure/B131169.png)